1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)- is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or related reagents. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole-2(3H)-thione derivatives may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions can be optimized to improve yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and advanced purification methods to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the oxadiazole ring to form corresponding hydrazides or amines using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the oxadiazole ring, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran (THF) under mild conditions.
Major Products
The major products formed from these reactions include oxadiazole-2-oxides, hydrazides, amines, and various substituted oxadiazole derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives varies depending on their specific application. In biological systems, these compounds often interact with molecular targets such as enzymes, receptors, and nucleic acids. The interaction can lead to inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: Similar compounds with variations in the substituents on the oxadiazole ring.
1,2,4-Oxadiazoles: Another class of oxadiazole derivatives with different ring positions.
1,3,4-Thiadiazoles: Compounds with a sulfur atom replacing one of the nitrogen atoms in the oxadiazole ring.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoxazole moiety enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
100476-50-4 |
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Molecular Formula |
C16H11N3O3S |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-[[4-(1,3-benzoxazol-2-yl)phenoxy]methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H11N3O3S/c23-16-19-18-14(22-16)9-20-11-7-5-10(6-8-11)15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,19,23) |
InChI Key |
GYBBMXSOLNGVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)OCC4=NNC(=S)O4 |
Origin of Product |
United States |
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